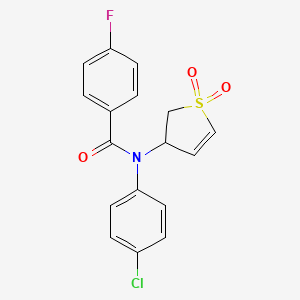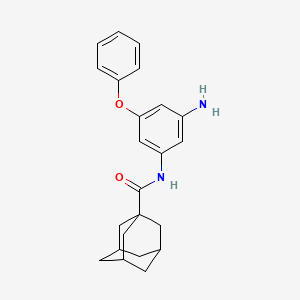![molecular formula C26H17BrClNO5S B5036063 [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate](/img/structure/B5036063.png)
[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate: is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group, a chlorophenyl sulfonylamino group, and a bromophenyl benzoate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzophenone to form an intermediate product. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate is used as a building block for synthesizing more complex molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer production.
Mechanism of Action
The mechanism of action of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form hydrogen bonds with biological molecules, while the benzoyl and bromophenyl groups contribute to its overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit inflammatory pathways or microbial growth.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Intermetallic Compounds: These are metallic alloys with ordered solid-state structures, often used in high-temperature applications.
Uniqueness: [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like benzylamine, this compound’s complex structure allows for a broader range of applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO5S/c27-23-17-21(13-16-24(23)34-26(31)19-9-5-2-6-10-19)29(25(30)18-7-3-1-4-8-18)35(32,33)22-14-11-20(28)12-15-22/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALYHAVHFAJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![(3,5-Dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5036002.png)
![5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5036023.png)

![Cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5036052.png)


![6-[(1H-1,3-BENZODIAZOL-2-YLMETHYL)SULFANYL]-9H-PURINE](/img/structure/B5036074.png)

![(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B5036095.png)
![2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5036103.png)
